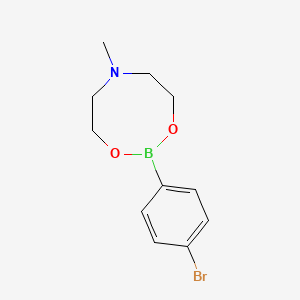

2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane

Description

Historical Evolution of Boron-Containing Heterocycles in Organic Synthesis

The exploration of boron-containing heterocycles—cyclic compounds where one or more ring atoms is boron—has a rich history. Early interest in these structures dates back to the mid-20th century. For instance, benzoxaboroles, a type of cyclic boronic acid hemiester, were first synthesized in 1957. nih.gov Dioxazaborocanes, which are adducts formed by the condensation of boronic compounds with diethanolamine (B148213) derivatives, were first described in the mid-1950s as a practical method for isolating boronic adducts. rsc.orgresearchgate.net For many years, the use of compounds like borimidazolines, first synthesized in the late 1950s, and other boron heterocycles was largely for isolation and characterization purposes rather than direct application in synthesis. rsc.orgacs.org The development of metallocene-based catalysts also spurred interest in boron-containing rings that could act as ligands, similar to the cyclopentadienyl (B1206354) (Cp) ring in ferrocene. umich.edu Over time, the unique stability and reactivity of these heterocyclic systems have led to their increasing use in a broader range of chemical transformations. researchgate.net

Contemporary Significance of Cyclic Boronate Esters as Synthetic Reagents

Cyclic boronate esters have emerged as indispensable tools in modern organic synthesis, prized for their stability, ease of handling, and diverse reactivity. nih.gov Compared to their acyclic counterparts or the parent boronic acids, cyclic esters often exhibit greater stability towards hydrolysis and oxidation. researchgate.net This enhanced stability is a significant advantage, as many boronic acids are unstable and prone to decomposition, which can complicate their storage and use in reactions. sigmaaldrich.com

The primary application of boronate esters is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. sigmaaldrich.comnih.gov This reaction is a powerful method for forming carbon-carbon bonds, essential for constructing complex molecular architectures found in pharmaceuticals and advanced materials. nih.govmdpi.com Cyclic boronate esters, such as pinacol (B44631) esters, are widely used for this purpose. tcichemicals.com The formation of a cyclic boronate ester is a reversible process, typically controlled by pH, which allows for the protection and subsequent release of the reactive boronic acid functionality when needed. researchgate.net This "protecting group" strategy is crucial for performing sequential or iterative cross-coupling reactions. sigmaaldrich.com Furthermore, the rigidity and defined conformation of cyclic boronates are valuable in stereocontrolled reactions and for structural analysis using techniques like NMR spectroscopy. nih.govacs.org

Position of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane within Advanced Organoboron Chemistry

This compound holds a distinct position in advanced organoboron chemistry as a highly stable and versatile synthetic intermediate. It is formed from the condensation of 4-bromophenylboronic acid and N-methyldiethanolamine. researchgate.net This structure features an internal dative bond between the nitrogen and boron atoms, which results in a tetracoordinate, sp³-hybridized boron center. This configuration significantly increases the compound's stability compared to the parent trigonal boronic acid, making it air- and moisture-stable and easy to handle and purify. umich.edusigmaaldrich.com

The key value of this compound lies in its dual functionality. The dioxazaborocane moiety serves as a robust protecting group for the boronic acid, preventing unwanted side reactions and decomposition. rsc.orgresearchgate.net Simultaneously, the 4-bromophenyl group provides a reactive site—the carbon-bromine bond—that can readily participate in a variety of cross-coupling reactions. myskinrecipes.commdpi.com This makes the compound an excellent building block in multi-step syntheses. For example, a reaction can be performed at the C-Br bond while the boron functionality remains protected. Subsequently, the dioxazaborocane can be cleaved under mild conditions to liberate the boronic acid, which can then undergo a Suzuki-Miyaura coupling. This strategic approach is vital for the efficient synthesis of complex molecules, such as biaryl compounds that are common motifs in pharmaceuticals. nih.govmyskinrecipes.comresearchgate.net

Dioxazaborocanes like this one are considered a fluoride-free alternative to other stable organoboron reagents like organotrifluoroborate salts, which is an area of active development. rsc.org Its structure and stability also make it a candidate for applications in materials science, where boronic ester-based materials are being explored for properties like enhanced processability and recyclability. acs.org

Interactive Data Table for this compound

| Property | Value |

| CAS Number | 115247-41-1 myskinrecipes.com |

| Molecular Formula | C₁₁H₁₅BBrNO₂ myskinrecipes.com |

| Molecular Weight | 283.96 g/mol myskinrecipes.com |

| Synonym | N-Methyl-diethanolamine (4-bromophenyl)boronate |

| Storage Condition | Room temperature, inert atmosphere myskinrecipes.com |

Properties

IUPAC Name |

2-(4-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BBrNO2/c1-14-6-8-15-12(16-9-7-14)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYBCIKXYVRFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCCN(CCO1)C)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928124 | |

| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133468-58-3 | |

| Record name | 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Dioxazaborocane Construction

Precursor Synthesis and Structural Diversification

The structural identity of the final dioxazaborocane is determined by the specific precursors used. For the target compound, these are 4-bromophenylboronic acid and N-methyldiethanolamine.

4-Bromophenylboronic acid is a crucial intermediate in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its synthesis can be achieved through several established methods.

One of the most common laboratory and industrial approaches involves the Grignard reaction. This method consists of reacting 4-bromophenylmagnesium bromide (a Grignard reagent formed from 1,4-dibromobenzene (B42075) or 4-bromoiodobenzene) with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid. google.com Another prominent method is the palladium-catalyzed borylation of aryl halides, using a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂).

A more recent approach involves the lithiation of dibromobenzene with n-butyllithium at low temperatures (-60°C to 0°C), followed by reaction with a boric acid ester to form the p-bromophenyl-boric acid. google.com

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Grignard Reaction | 4-Bromophenylmagnesium bromide, Trialkyl borate (e.g., Trimethyl borate) | Anhydrous ether solvent, low temperature, followed by acidic workup. | Well-established, suitable for large scale. | Sensitive to moisture; incompatible with some functional groups. |

| Palladium-Catalyzed Borylation | 4-Bromoiodobenzene, Bis(pinacolato)diboron (B₂pin₂), Pd catalyst | Inert atmosphere, organic solvent, base. | High functional group tolerance. | Requires expensive palladium catalyst. |

| Lithiation | 1,4-Dibromobenzene, n-Butyllithium, Trialkyl borate | Very low temperatures (e.g., -78°C to -30°C), anhydrous conditions. google.com | Can offer high yields. google.com | Requires cryogenic temperatures; strong base limits functional group compatibility. |

The ligand required for the target compound is N-methyldiethanolamine (MDEA). MDEA is an organic compound used widely in industrial applications, such as gas sweetening, and as an intermediate in the synthesis of various products.

Industrially, MDEA is produced by reacting ethylene (B1197577) oxide with methylamine (B109427) in an anhydrous medium. sintez-oka.com This process is typically autocatalytic and carried out in the liquid phase under controlled temperature (60-90°C) and pressure (up to 1 MPa). sintez-oka.compatsnap.com Laboratory-scale synthesis can be achieved by the methylation of diethanolamine (B148213) (DEA) using methylating agents like methyl iodide or dimethyl sulfate (B86663) under anhydrous conditions.

| Method | Key Reagents | Typical Conditions | Scale | Key Features |

|---|---|---|---|---|

| Ethylene Oxide Ring-Opening | Ethylene oxide, Methylamine | Liquid phase, 60-90°C, up to 1 MPa, anhydrous. sintez-oka.compatsnap.com | Industrial | Autocatalytic process, high quality product. sintez-oka.com |

| Methylation of Diethanolamine | Diethanolamine (DEA), Methylating agent (e.g., methyl iodide) | Anhydrous conditions. | Laboratory | Involves nucleophilic attack of the amine on the methylating agent. |

Ring Closure Reactions to Form the Dioxazaborocane Core

The formation of the 1,3,6,2-dioxazaborocane ring system is the key step in constructing the final molecule. This is achieved by reacting the arylboronic acid with the N-substituted diethanolamine ligand.

Dioxazaborocanes are boronic adducts formed through the condensation of a boronic acid with a diethanolamine derivative. researchgate.netrsc.org This reaction involves the formation of two B-O bonds and a dative B-N coordinate bond, resulting in a stable bicyclic structure with a tetracoordinate boron atom. The process is a dehydration reaction, where water is removed to drive the equilibrium towards the product.

This condensation provides a practical method for isolating and purifying boronic acids, as the resulting dioxazaborocanes are often stable, crystalline solids. researchgate.netrsc.org

Alternatively, dioxazaborocanes can be synthesized via transesterification. researchgate.net In this strategy, a different boronic ester, such as a pinacol (B44631) boronate, is treated with a diethanolamine derivative. The diethanolamine displaces the pinacol group to form the more thermodynamically stable dioxazaborocane structure. This two-step approach is useful for deprotecting other boronic esters to yield the target adduct. researchgate.net

Modern synthetic chemistry has seen the development of metal-free borylation methods to reduce costs and heavy metal contamination. Photochemical borylation of aryl halides has emerged as an efficient and rapid method for forming C-B bonds under mild conditions. nih.govrsc.org

This process typically involves the irradiation of an aryl halide (such as 4-bromobenzene) and a diboron (B99234) reagent with UV or visible light. nih.govnih.gov Mechanistic studies suggest the reaction proceeds through a photolytically generated aryl radical intermediate. nih.govrsc.org This aryl radical then reacts with a boron species to form the arylboronate. nih.gov While these methods often produce pinacol boronic esters, they can be integrated into a one-pot, two-step sequence. First, the aryl halide is converted to its boronic ester under metal-free photochemical conditions. Subsequently, without isolation, N-methyldiethanolamine is added to the reaction mixture to induce a transesterification, yielding the final 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane. This approach combines the advantages of modern C-B bond formation with the classic stability of the dioxazaborocane adduct.

Control of Regioselectivity and Stereochemistry in Synthesis

Regioselectivity: The regiochemistry of the final product is dictated by the structure of the arylboronic acid precursor. In the synthesis of this compound, the precursor is 4-bromophenylboronic acid. The para substitution pattern is established during the synthesis of this precursor. For instance, starting with 1,4-dibromobenzene in a Grignard or lithiation reaction ensures that the boronic acid group is introduced specifically at the 4-position relative to the bromine atom. Alternative synthetic strategies for substituted arylboronic acids, such as directed ortho-metalation, could be used to access other regioisomers if desired, but for the target compound, the regioselectivity is locked in by the choice of starting material.

Stereochemistry: The target molecule, this compound, is achiral. The N-methyldiethanolamine ligand does not possess any stereocenters, and the resulting bicyclic ring system is symmetrical. Therefore, stereochemical control is not a factor in its synthesis. However, if a chiral substituted diethanolamine ligand were used (e.g., one derived from a chiral amino acid), the condensation reaction with the boronic acid would lead to the formation of diastereomeric dioxazaborocanes. In such cases, the stereochemistry would be controlled by the chirality of the starting diethanolamine ligand. The synthesis of specific stereoisomers of functionalized cyclic compounds often requires careful selection of reaction conditions and chiral precursors to achieve high stereoselectivity. nih.govorganic-chemistry.org

Optimization and Scalability of Synthetic Protocols

The synthesis of this compound, a prominent member of the N-methyliminodiacetic acid (MIDA) boronate ester family, has been subject to various procedural refinements aimed at enhancing yield, purity, and throughput, particularly with a view toward large-scale production. The optimization of synthetic protocols is crucial for transitioning from laboratory-scale batches to industrial manufacturing, where factors such as cost-effectiveness, safety, and environmental impact are paramount.

The primary route for the synthesis of aryl MIDA boronates, including the title compound, involves the condensation reaction between the corresponding arylboronic acid—in this case, 4-bromophenylboronic acid—and N-methyliminodiacetic acid (MIDA). orgsyn.org This process is typically a dehydrative condensation, and its efficiency is highly dependent on the reaction conditions.

Standard Laboratory Synthesis and its Limitations

Initial laboratory-scale syntheses often employed Dean-Stark conditions, where the boronic acid and MIDA are heated in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or toluene (B28343) to facilitate the removal of water and drive the reaction to completion. researchgate.net While effective for small-scale preparations, this method presents several challenges for scalability:

Prolonged Reaction Times: Dean-Stark setups can necessitate extended reaction times to ensure complete water removal, which is inefficient for large-scale production.

Solvent Choice: Solvents like DMSO can be difficult to remove completely on a large scale and may pose environmental and safety concerns.

Optimization Strategies

To address the limitations of traditional methods, several optimization strategies have been developed. These focus on milder reaction conditions, reduced reaction times, and more efficient work-up procedures.

One significant advancement has been the use of a pre-dried form of MIDA, known as MIDA anhydride (B1165640). acs.orgillinois.edu This reagent serves as both the MIDA ligand source and an in situ desiccant, enabling the synthesis to proceed under much milder conditions and without the need for a Dean-Stark apparatus. acs.orgillinois.edu This method has been shown to be effective for a range of sensitive boronic acids that are incompatible with the high temperatures of dehydrative condensation. acs.org

A comparative overview of different synthetic conditions is presented in the table below:

| Parameter | Dean-Stark Method | MIDA Anhydride Method | Microwave-Assisted Method |

| Temperature | High (e.g., 110-160°C) | Moderate (e.g., 70°C) | High (e.g., 160°C) |

| Reaction Time | Hours | 3-24 hours | Minutes (e.g., 10 min) |

| Solvent | Toluene, DMSO | Dioxane | DMF, PEG-300 |

| Water Removal | Azeotropic distillation | In situ (MIDA anhydride) | Not explicitly required |

| Yield for Sensitive Substrates | Often low | High | Generally high |

This table provides a general comparison of methods for MIDA boronate synthesis.

Recent research has also explored the use of conventional sealed heating reactors as a cost-effective alternative to microwave reactors for the rapid synthesis of MIDA boronates. researchgate.net In one study, a library of MIDA boronates was synthesized in 10 minutes at 160°C in dimethylformamide (DMF), with yields ranging from 30% to 90%. researchgate.net This approach offers significant time and energy savings. researchgate.net

Scalability Considerations

The transition from laboratory to industrial scale requires careful consideration of several factors to ensure a safe, efficient, and economical process.

Reagent Sourcing and Stoichiometry: For large-scale synthesis, the cost and availability of starting materials are critical. N-methyliminodiacetic acid can be synthesized on a kilogram scale from commodity chemicals like iminodiacetic acid, formaldehyde, and formic acid, making it a cost-effective reagent. nih.gov Optimizing the stoichiometry of the reactants is also essential to maximize the conversion of the limiting reagent and minimize waste.

Solvent Selection and Recovery: The choice of solvent is crucial for scalability. Ideal solvents should have a good balance of solubilizing power, ease of removal, low toxicity, and recyclability. While DMF is effective, its high boiling point can make removal energy-intensive. Alternative solvents with lower environmental impact are often sought in industrial processes.

Purification Methods: Laboratory-scale purifications often rely on chromatography, which is generally not feasible for large quantities. The high crystallinity of MIDA boronates is a significant advantage for scalability, as it allows for purification by recrystallization or precipitation. orgsyn.orgnih.gov This avoids the need for large volumes of solvents and silica (B1680970) gel associated with chromatography. A "catch-and-release" protocol using a centrifuge column with silica gel has also been developed for the purification of MIDA boronates, offering a more streamlined process. orgsyn.org

Process Safety and Control: Heating large volumes of flammable organic solvents poses significant safety risks. Therefore, careful control of reaction temperature, pressure, and mixing is essential. The development of milder synthetic protocols, such as the MIDA anhydride method, inherently reduces these risks. acs.orgillinois.edu

The following table summarizes key research findings relevant to the optimization and scalability of MIDA boronate synthesis:

| Research Focus | Key Findings | Potential Impact on Scalability | Reference(s) |

| MIDA Ligand Synthesis | Development of a kilogram-scale synthesis of MIDA from inexpensive starting materials. | Ensures a cost-effective and reliable supply of a key reagent for large-scale production. | nih.gov |

| Milder Synthetic Conditions | Use of MIDA anhydride allows for synthesis at lower temperatures (70°C) without a Dean-Stark apparatus. | Improves safety, reduces energy consumption, and is suitable for temperature-sensitive substrates. | acs.orgillinois.edu |

| Rapid Synthesis | Microwave and conventional sealed heating methods reduce reaction times to as little as 10 minutes. | Significantly increases throughput and efficiency in a production setting. | researchgate.net |

| Scalable Purification | MIDA boronates are highly crystalline, allowing for purification by recrystallization or precipitation. A centrifuge-based "catch-and-release" method has also been developed. | Avoids costly and time-consuming large-scale chromatography. | orgsyn.orgnih.gov |

| Gram-Scale Synthesis | Successful synthesis of various 2-pyridyl MIDA boronates on a gram scale has been demonstrated. | Provides evidence for the feasibility of producing significant quantities of MIDA boronates. | nih.gov |

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Probes of Molecular Conformation and Dynamic Processes

Spectroscopic methods are indispensable for characterizing the structure and behavior of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane in non-crystalline states. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy offer a window into the molecule's conformation and the subtle interplay of its constituent atoms.

Multi-nuclear NMR spectroscopy is a powerful tool for elucidating the structure of dioxazaborocanes in solution. The presence of various NMR-active nuclei (¹H, ¹³C, ¹¹B) allows for a detailed assignment of the molecular framework and provides evidence for the key structural feature: the intramolecular dative bond between the nitrogen and boron atoms.

The ¹¹B NMR spectrum is particularly diagnostic for determining the coordination state of the boron atom. For tetracoordinate boron centers, as found in dioxazaborocanes with a stable B←N bond, the chemical shift (δ) typically appears in a distinct upfield region compared to their tricoordinate boronic acid precursors. sdsu.edu In analogous 2-aryl-1,3,6,2-dioxazaborocanes, the ¹¹B NMR signal is often observed in the range of +5 to +12 ppm, which is characteristic of a tetrahedral boron environment. sdsu.eduresearchgate.net For instance, a similar compound, tetrahydro-2-(o-biphenylyl)-4H-1,3,6,2-dioxazaboracine, exhibits a ¹¹B signal at 10.7 ppm. researchgate.net This upfield shift from the typical resonance of tricoordinate boronic acids (around 30 ppm) confirms the formation of the stable, bicyclic structure held together by the transannular coordination.

¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework. The signals corresponding to the methylene (B1212753) protons of the diethanolamine (B148213) backbone often appear as complex multiplets due to their diastereotopic nature within the rigid, non-planar ring system. The N-methyl group would present a characteristic singlet, while the protons and carbons of the 4-bromophenyl group would show distinct aromatic patterns. The conformation of the bicyclic moiety can significantly influence the chemical shifts; studies on related compounds have shown that different polymorphic forms, which possess different molecular conformations, can be distinguished by solid-state ¹³C NMR spectroscopy. researchgate.net

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹¹B | Tetracoordinate Boron (B←N) | +5 to +12 | Confirms the presence of the dative B←N bond. sdsu.eduresearchgate.net |

| ¹H | Aromatic (C₆H₄Br) | 7.0 - 8.0 | Typically two doublets (AA'BB' system). |

| Methylene (O-CH₂-CH₂-N) | 2.5 - 4.5 | Complex multiplets due to ring rigidity. | |

| N-Methyl (N-CH₃) | 2.2 - 3.0 | Singlet. | |

| ¹³C | Aromatic (C-Br) | ~125 | Carbon bearing the bromine atom. |

| Aromatic (ipso-C-B) | ~130-140 | Carbon attached to boron; often broad or unobserved. | |

| Methylene (O-CH₂ / N-CH₂) | 50 - 70 | Two distinct signals expected for the non-equivalent carbons. | |

| N-Methyl (N-CH₃) | ~40-50 | Characteristic signal for the methyl group on nitrogen. |

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the compound's functional groups. sapub.org These methods are complementary and are particularly useful for identifying key structural motifs in this compound.

Key diagnostic bands can be assigned to the various parts of the molecule:

Aromatic Ring Vibrations: The 4-bromophenyl group gives rise to several characteristic bands. The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations within the ring typically appear as a series of bands in the 1600-1450 cm⁻¹ range.

Aliphatic Chain Vibrations: The C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups are expected in the 2980-2850 cm⁻¹ region. Bending vibrations for these groups appear in the 1470-1350 cm⁻¹ range.

Boron-Heteroatom Bonds: The vibrations involving the boron atom are of particular interest. The B-O stretching modes in boronic esters and related compounds are typically found in the 1380-1310 cm⁻¹ region. The formation of the tetracoordinate boron center upon B←N bond formation influences these frequencies. The B-N stretching vibration, characteristic of the dative bond, is expected to appear in the fingerprint region, although its assignment can be complex.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Technique (Typical Intensity) |

|---|---|---|---|

| C-H Stretch (Aromatic) | -C₆H₄- | 3100 - 3000 | FTIR (Medium), Raman (Strong) |

| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2980 - 2850 | FTIR (Strong), Raman (Strong) |

| C=C Stretch (Aromatic) | -C₆H₄- | 1600 - 1450 | FTIR (Medium-Strong), Raman (Strong) |

| B-O Stretch | B-O-C | 1380 - 1310 | FTIR (Strong) |

| C-N Stretch | -CH₂-N-CH₃ | 1250 - 1020 | FTIR (Medium) |

| C-Br Stretch | -C₆H₄-Br | ~600 - 500 | FTIR (Strong) |

| B-N Stretch (Dative) | B←N | ~800-700 | FTIR (Variable), Raman (Variable) |

X-ray Crystallographic Analysis of Solid-State Structures and Intermolecular Interactions

Crystallographic studies on numerous dioxazaborocanes confirm the tetracoordinate, distorted tetrahedral geometry around the boron atom, a direct consequence of the intramolecular dative B←N bond. researchgate.net This coordination is a hallmark of this class of compounds and is responsible for their enhanced stability compared to open-chain boronic esters.

The key bond lengths within the coordination sphere of boron are highly informative. The B-N dative bond is significantly longer than a typical covalent B-N single bond. In various analogous structures, this bond length has been reported to be in the range of 1.66 Å to as long as 1.76 Å in sterically hindered cases. researchgate.netresearchgate.net The B-O bond lengths are typically found to be between 1.44 Å and 1.47 Å. researchgate.net The B-C bond connecting the boron to the bromophenyl ring is generally around 1.61-1.62 Å. The bond angles around the boron atom deviate from the ideal tetrahedral angle of 109.5°, typically ranging from 101° to 114°, reflecting the strain inherent in the fused five-membered ring system. researchgate.net

| Parameter | Typical Range | Reference |

|---|---|---|

| B-N Bond Length | 1.66 - 1.76 Å | researchgate.netresearchgate.net |

| B-O Bond Length | 1.44 - 1.47 Å | researchgate.net |

| B-C Bond Length | 1.61 - 1.62 Å | researchgate.net |

| O-B-O Bond Angle | ~110 - 114° | researchgate.net |

| N-B-C Bond Angle | ~101 - 105° | researchgate.net |

The 1,3,6,2-dioxazaborocane core consists of two fused five-membered rings, forming a bicyclo[3.3.0]octane-like system. The transannular B←N bond forces the heterocycle to adopt a specific conformation. X-ray studies consistently show that this bicyclic system adopts a "boat" conformation. researchgate.net This arrangement minimizes ring strain while accommodating the geometric constraints imposed by the dative bond across the eight-membered ring.

The specific torsion angles and puckering of the rings can be modulated by the substituents. For example, the presence of a bulky N-substituent, such as the methyl group in the title compound, can influence the precise conformation of the bicyclic moiety. Studies on related N-butyl substituted dioxazaborocanes have shown that polymorphism can arise from different conformations of this bicyclic system, which in turn affects the crystal packing. researchgate.net

Influence of Substituents on Structural Stability and Reactivity Envelopes

The substituents on both the boron atom (4-bromophenyl) and the nitrogen atom (6-methyl) exert profound electronic and steric effects that modulate the structural stability and reactivity of the dioxazaborocane ring system.

The 6-methyl group on the nitrogen atom has two primary effects. Electronically, as an alkyl group, it is weakly electron-donating, which increases the Lewis basicity of the nitrogen atom and further strengthens the B←N bond. Sterically, the methyl group introduces bulk around the nitrogen atom. This steric hindrance can protect the B←N bond from external reagents, such as water, thereby slowing the rate of hydrolysis. researchgate.netresearchgate.net Studies have shown that the hydrolysis kinetics of dioxazaborocanes can be controlled over several orders of magnitude based on the steric effect of substituents. researchgate.netresearchgate.net Crystal structures of N-methylated dioxazaborocanes have confirmed that the presence of the methyl group can lead to a slight elongation of the B-N bond compared to unsubstituted analogues, reflecting a balance between electronic stabilization and steric repulsion. researchgate.net This fine-tuning of stability through substituent modification is a critical aspect in the design of dioxazaborocanes for various applications, including as stable boronic acid surrogates in cross-coupling reactions. researchgate.net

Reactivity Profiles and Mechanistic Investigations

Reactivity of the Aryl-Boron Bond in Dioxazaborocane Frameworks

The reactivity of the aryl-boron bond in 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane is central to its application in synthetic chemistry, particularly in carbon-carbon bond-forming reactions. The dioxazaborocane structure serves as a protecting group for the boronic acid functional group, modulating its reactivity and stability. researchgate.netrsc.org This framework is considered a potential fluoride-free alternative to the widely used organotrifluoroborate salts. rsc.orgrsc.org The core of its utility lies in the controlled cleavage of the C-B bond to transfer the 4-bromophenyl group to other substrates, typically mediated by a transition metal catalyst.

Transmetalation is a fundamental step in many organometallic cross-coupling reactions, involving the transfer of an organic ligand from one metal to another. wikipedia.org For aryl-dioxazaborocanes, this process is pivotal in reactions like the Suzuki-Miyaura coupling, where the 4-bromophenyl group is transferred from the boron atom to a palladium(II) center. rsc.org

The general mechanism for transmetalation in a Suzuki-Miyaura reaction can be summarized as: R-B(OR)₂ + LₙPd(II)-X → LₙPd(II)-R + X-B(OR)₂

The process for dioxazaborocanes is believed to proceed through pathways analogous to those established for boronic acids and their esters. A critical feature of these mechanisms is the requirement for activation of the boron center. The neutral tetracoordinate boron in the dioxazaborocane is not sufficiently nucleophilic to transmetalate readily. Activation is typically achieved with a base (e.g., hydroxide (B78521) or alkoxide), which coordinates to the boron atom, forming a more nucleophilic pentacoordinate "ate" complex. researchgate.net This formation of a boronate species enhances the electron density at the boron center, facilitating the transfer of the aryl group to the electrophilic palladium(II) complex. researchgate.net

Two primary pathways for the transmetalation step in Suzuki-Miyaura reactions have been proposed:

Oxidative Addition/Transmetalation Pathway (Pathway A): In this widely accepted mechanism, the arylboronic acid derivative (after activation by a base to form a boronate) reacts with an arylpalladium(II) halide complex, which was formed in the initial oxidative addition step. researchgate.netnih.gov

Hydroxide Pathway (Pathway B): More recent kinetic studies suggest an alternative mechanism, particularly under conditions with weak bases and aqueous solvents. This pathway involves the reaction of a neutral organoboron compound with a palladium(II) hydroxido complex ([LₙPd(II)-OH]). researchgate.net

The transmetalation involving this compound is understood to follow these general principles, where the dioxazaborocane first undergoes base-mediated activation before the transfer of the 4-bromophenyl group to the palladium catalyst.

Table 1: Key Steps in the Transmetalation Cycle for Aryl-Dioxazaborocanes

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Activation | The tetracoordinate boron of the dioxazaborocane is activated by a base (e.g., OH⁻) to form a more nucleophilic pentacoordinate boronate species. | Pentacoordinate "ate" complex |

| 2. Ligand Exchange | The activated boronate may displace a ligand (e.g., a halide) from the palladium(II) center to form a pre-transmetalation intermediate. | [Pd(Ar)(L)₂(boronate)] |

| 3. Aryl Transfer | The 4-bromophenyl group is transferred from the boron atom to the palladium center. | Diorganopalladium(II) complex |

| 4. Product Formation | The boron-containing byproduct is released, and the diorganopalladium(II) complex proceeds to the reductive elimination step to form the final cross-coupled product. | Boron byproduct (e.g., B(OH)₃) |

The 4-bromophenyl group within the dioxazaborocane structure can undergo chemical transformations involving both electrophilic and nucleophilic activation. The bromine atom itself is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but also serves as a crucial handle for further functionalization, most notably in cross-coupling reactions where it acts as the electrophilic partner.

Furthermore, the aryl C-H bonds of the phenyl ring can be targeted for functionalization. rsc.org While the dioxazaborocane moiety is primarily seen as a precursor for the aryl group in coupling reactions, the electronic nature of the aryl ring can be tuned. The development of metal-free arylation methods for various nucleophiles highlights the versatility of arylating agents, a category to which activated arylboron compounds belong. researchgate.net

Chemical Behavior of the Dioxazaborocane Heterocycle

The 1,3,6,2-dioxazaborocane heterocycle is an eight-membered ring characterized by a transannular dative bond between the nitrogen and boron atoms (N→B). researchgate.net This internal coordination makes the boron center tetracoordinate and formally neutral, which imparts greater stability compared to the corresponding tricoordinate boronic acid.

While the dioxazaborocane structure enhances stability, the boron-oxygen (B-O) and boron-nitrogen (B-N) bonds are not inert. Like other boronate esters, the compound is susceptible to hydrolysis, a reversible process that regenerates the boronic acid and the diethanolamine (B148213) derivative. rsc.orgkaust.edu.sa The electron-deficient nature of the boron atom makes it a target for nucleophilic attack by water. kaust.edu.sakaust.edu.sa

The hydrolysis of boronate esters is a two-step reaction:

Reaction of a water molecule with a B-O bond, breaking the ring.

Reaction of a second water molecule with the remaining B-O bond to release the boronic acid. kaust.edu.sa

Studies on related boronate ester frameworks have shown that the energy barrier for the dissociation of a B-O bond can be substantial for a single water molecule but is significantly reduced by the presence of additional water molecules that facilitate the proton transfer steps. kaust.edu.sakaust.edu.sa The N→B dative bond in the dioxazaborocane provides a degree of kinetic stability by shielding the boron center from incoming nucleophiles, making it generally more robust than simpler boronate esters like pinacol (B44631) esters under certain conditions.

Table 2: Factors Influencing Hydrolytic Stability

| Factor | Effect on Stability | Rationale |

|---|---|---|

| N→B Dative Bond | Increases | The tetracoordinate boron is less Lewis acidic and sterically more hindered than a tricoordinate boron atom. researchgate.net |

| pH | Decreases at low/high pH | Hydrolysis is catalyzed by both acid and base. |

| Water Concentration | Decreases | As a reactant, increased water concentration shifts the equilibrium towards the hydrolyzed products. kaust.edu.sa |

| Temperature | Decreases | Hydrolysis is typically accelerated at higher temperatures. |

Ligand exchange at the boron center is a potential reactive pathway. This could involve the displacement of the N-methyl-diethanolamine ligand by another bidentate or tridentate ligand, although this process is less common than hydrolysis under typical reaction conditions.

Transboronation, the transfer of a boryl group (in this case, the B(OCH₂CH₂)₂NMe moiety) from one organic group to another, is also a theoretically possible but less explored reaction pathway for this class of compounds. The primary utility of this compound remains the transfer of its aryl substituent via transmetalation.

Regioselectivity and Stereospecificity in Chemical Transformations

The structure of this compound plays a significant role in directing the outcomes of chemical reactions, ensuring high regioselectivity and, in certain contexts, stereospecificity.

Regioselectivity: In cross-coupling reactions, the transformation occurs exclusively at the carbon-boron bond. The carbon-bromine bond on the same molecule remains intact during the transmetalation step involving the boryl group, allowing for sequential and site-selective functionalization. For instance, the arylboron moiety can participate in a Suzuki-Miyaura coupling, followed by a separate coupling reaction at the aryl bromide site.

Stereospecificity: Stereospecificity arises when the stereochemistry of the reactant dictates the stereochemistry of the product. khanacademy.orgyoutube.com The 6-methyl substituent on the dioxazaborocane ring introduces a chiral center. While the commercially available material is often a racemate, the use of an enantiopure form of N-methyl-diethanolamine to synthesize the dioxazaborocane would result in a chiral, non-racemic reagent. Such chiral boron reagents are known to be valuable in asymmetric synthesis, where the stereochemical information encoded in the ligand can influence the stereochemical outcome of a reaction, for example, by inducing asymmetry in the transition state of a catalytic cycle. The compound's structure is noted for its potential in reactions that require control of stereoselectivity. myskinrecipes.com

Applications in Advanced Organic Synthesis

Utilization as a Coupling Partner in Transition Metal-Catalyzed Cross-Coupling Reactions

The compound serves as a robust coupling partner in a variety of transition metal-catalyzed reactions, primarily leveraging the reactivity of the boronate functionality.

The Suzuki-Miyaura reaction is the most prominent application for this class of compounds. The MDEA-protected boronate is generally unreactive under standard anhydrous cross-coupling conditions but can be readily hydrolyzed in situ under aqueous basic conditions to liberate the active sp²-hybridized boronic acid for transmetalation to the palladium catalyst. This allows for controlled participation in the catalytic cycle.

Scope and Limitations: The reaction scope is broad, enabling the formation of biaryl structures by coupling with a wide range of aryl and heteroaryl halides or triflates. Electron-rich, electron-poor, and sterically hindered coupling partners are generally well-tolerated. A key advantage is the ability to perform the reaction on substrates containing base-sensitive functional groups, as the slow release of the boronic acid can proceed under milder basic conditions (e.g., using K₃PO₄ or K₂CO₃) compared to those often required for less stable boronic acids.

Limitations can arise with exceptionally bulky ortho-substituted coupling partners, which may hinder the transmetalation step and lead to lower yields. Furthermore, competitive homo-coupling of the boronic acid can occur, although the slow-release nature of the MDEA ester often mitigates this side reaction.

Catalyst Systems: The choice of catalyst system is crucial for achieving high efficiency. Typically, a palladium(0) source, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), is employed. The selection of the phosphine (B1218219) ligand is critical to the success of the reaction, with bulky, electron-rich ligands such as SPhos, XPhos, or tricyclohexylphosphine (B42057) (PCy₃) often providing the best results by promoting both the oxidative addition and reductive elimination steps of the catalytic cycle.

| Coupling Partner (Ar-X) | Catalyst/Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| 4-Iodoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| 3-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene (B28343)/H₂O | 88 |

| 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | 95 |

| 2-Bromotoluene | PdCl₂(dppf) | Cs₂CO₃ | DMF/H₂O | 75 |

While palladium is dominant, copper-catalyzed transformations of boronate esters have emerged as a valuable complementary method. Copper-mediated reactions can be used to couple arylboronic esters with various partners, often under milder conditions and with different functional group tolerance compared to palladium. For instance, copper catalysis can facilitate the coupling with terminal alkynes in oxidative processes, representing an alternative to the Sonogashira reaction. The MDEA ester can participate in these reactions, typically requiring an oxidant to drive the catalytic cycle.

The formation of carbon-heteroatom bonds is another important application of arylboronic acids and their esters. The Chan-Lam coupling reaction, which typically uses a copper catalyst, enables the formation of C-N and C-O bonds by coupling the boronate ester with amines, amides, or alcohols. This reaction proceeds under oxidative conditions and offers a powerful method for synthesizing anilines and phenyl ethers. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane can serve as the aryl donor in such transformations, providing access to a range of 4-bromoaniline (B143363) and 4-bromophenol (B116583) derivatives, which can be further functionalized at the bromide position.

| Coupling Partner | Bond Formed | Catalyst | Conditions | Typical Product |

|---|---|---|---|---|

| Morpholine | C-N | Cu(OAc)₂ | Pyridine, O₂ (air) | 4-(4-Bromophenyl)morpholine |

| Phenol | C-O | Cu(OAc)₂ | Pyridine, O₂ (air) | 1-Bromo-4-phenoxybenzene |

| Aniline | C-N | CuI / DMAP | O₂ (air), CH₂Cl₂ | 4-Bromo-N-phenylaniline |

Role in Asymmetric Synthesis and Stereoselective Transformations

The application of this compound in asymmetric synthesis is indirect, as the molecule itself is achiral. The N-methyldiethanolamine protecting group does not possess a stereocenter. Therefore, its role is not as a chiral auxiliary but as a stable substrate in reactions guided by external chiral information.

As an achiral molecule, this compound cannot function as a chiral auxiliary to induce stereoselectivity. However, it can serve as a precursor to chiral ligands. For example, the boronate ester can undergo a Suzuki-Miyaura coupling to introduce a functional group, and the bromo-substituent can subsequently be used as a handle to construct a more complex, chiral ligand scaffold. This two-step functionalization makes it a useful starting material in the synthesis of bespoke chiral ligands for asymmetric catalysis.

The compound can act as a substrate in enantioselective or diastereoselective reactions that are controlled by a chiral catalyst. For instance, an enantioselective Suzuki-Miyaura coupling could be achieved by using a palladium catalyst coordinated to a chiral phosphine ligand. In such a scenario, if the coupling partner were prochiral, the chiral catalyst could control the stereochemical outcome of the C-C bond formation, leading to an enantioenriched biaryl product. The stability and predictable reactivity of the MDEA boronate make it an excellent candidate for such highly controlled, stereoselective transformations where substrate integrity is paramount.

Strategic Deployment as a Protected Boronic Acid Equivalent in Multi-Step Synthesis

The core challenge in multi-step synthesis involving boronic acids is their sensitivity to many standard reagents and purification techniques, often necessitating their introduction late in a synthetic sequence. nih.govresearchgate.net MIDA boronates, such as this compound, effectively circumvent these issues. The MIDA ligand complexes with the boron atom, inducing a change in hybridization from sp² to sp³ and shielding the boron's vacant p-orbital. nih.gov This structural change renders the boronate group exceptionally stable and unreactive under a broad range of conditions where free boronic acids would decompose. nih.govnih.gov

Key advantages of using MIDA boronates as protected boronic acid equivalents include their remarkable stability to benchtop storage under air, and their compatibility with silica (B1680970) gel chromatography, a fundamental technique for purification in multi-step synthesis. nih.govnih.gov This contrasts sharply with other boronic acid surrogates like trifluoroborate salts, which are often incompatible with chromatography. nih.govnih.gov The MIDA group can be easily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) to liberate the free boronic acid in situ for subsequent reactions. nih.gov

This robust protection/deprotection protocol is the cornerstone of a powerful strategy known as iterative cross-coupling (ICC). nih.govnih.gov In ICC, bifunctional building blocks containing both a halide and a MIDA-protected boronic acid are coupled sequentially to construct complex molecular architectures. nih.govorgsyn.org The MIDA boronate on one building block remains inert during the Suzuki-Miyaura coupling of its halide counterpart. Following the coupling, the MIDA group is cleaved to reveal a new reactive boronic acid, ready for the next coupling step.

This strategy has been successfully applied to the total synthesis of numerous complex natural products. For instance, the synthesis of ratanhine was achieved through the iterative assembly of MIDA boronate building blocks via recursive cycles of deprotection and coupling. nih.govgrillolabuc.com Similarly, the total synthesis of (+)-crocacin C utilized a complex, structurally elaborate MIDA-protected haloboronic acid, which was carried through multiple synthetic steps, including a Paterson aldol (B89426) reaction and a diastereoselective reduction, before its eventual use in a final cross-coupling reaction. nih.govresearchgate.net This demonstrates the ability to perform complex chemical transformations on other parts of a molecule while the boronic acid functionality remains safely protected. nih.gov

| Advantage | Description | Reference |

|---|---|---|

| Exceptional Stability | Generally crystalline, air- and temperature-stable solids that can be stored on the benchtop for extended periods (>60 days) without decomposition. | |

| Chromatography Compatible | Unlike many boronic acids and trifluoroborate salts, MIDA boronates are universally compatible with silica gel chromatography, allowing for easy purification of intermediates. | nih.govnih.govorgsyn.org |

| Attenuated Reactivity | Inert under standard anhydrous cross-coupling conditions (e.g., Suzuki-Miyaura), preventing unwanted side reactions and enabling selective, iterative bond formation. | nih.gov |

| Mild Deprotection | The MIDA group is readily cleaved to regenerate the reactive boronic acid using mild aqueous base (e.g., NaOH, K₃PO₄, NaHCO₃) at room temperature. | nih.govnih.gov |

| Enables Iterative Cross-Coupling (ICC) | The robust protect/deprotect cycle allows for the sequential, controlled assembly of complex molecules from bifunctional building blocks, analogous to peptide synthesis. | rsc.orgnih.govgrillolabuc.com |

Beyond C-C and C-Heteroatom Bond Formation: Functional Group Interconversions

The remarkable stability of the MIDA boronate protecting group extends well beyond its inertness to cross-coupling conditions. It is compatible with a wide array of common synthetic reagents, enabling complex functional group interconversions (FGIs) on MIDA boronate-containing substrates. rsc.orgnih.gov This capability fundamentally changes synthetic strategy, allowing for the installation of the boronate functionality early in a synthesis and carrying it through multiple subsequent steps. researchgate.netorgsyn.org

Research has demonstrated that MIDA boronates tolerate numerous reaction conditions that would be incompatible with unprotected boronic acids. researchgate.net These include various oxidations, reductions, and other standard transformations. For example, a hydroxymethylphenyl MIDA boronate can be smoothly oxidized to the corresponding aldehyde using Swern, Dess-Martin periodinane (DMP), TPAP/NMO, or PDC conditions. nih.gov The MIDA boronate group has even been shown to be stable to the harshly acidic and oxidizing conditions of a Jones oxidation (H₂SO₄/CrO₃). nih.gov

Further examples of tolerated transformations include Horner-Wadsworth-Emmons and Takai olefinations, Evans aldol reactions, and reductive aminations performed on aldehyde-bearing MIDA boronates. This broad compatibility was harnessed during the total synthesis of (+)-crocacin C, where an acrolein MIDA boronate was subjected to a Paterson aldol reaction, diastereoselective reduction, permethylation, ether cleavage, oxidation, and Takai olefination, all while leaving the MIDA boronate intact for a final cross-coupling step. nih.gov

A specific protocol has been developed for the preparation of α-boryl-α-bromoketones from alkenyl MIDA boronates. researchgate.net This sequence involves a regioselective hydroxybromination of the olefin, followed by oxidation of the resulting alcohol with Dess-Martin periodinane, showcasing a two-step FGI process on a MIDA-protected substrate. researchgate.net While the MIDA boronate group is robust, it is generally incompatible with hard nucleophiles such as lithium aluminum hydride (LiAlH₄), DIBAL, and TBAF. nih.gov

| Reaction Type | Reagent/Conditions | Reference |

|---|---|---|

| Oxidation | Swern Oxidation | nih.govnih.gov |

| Dess-Martin Periodinane (DMP) | nih.govresearchgate.net | |

| PDC, TPAP/NMO | nih.gov | |

| Jones Oxidation (H₂SO₄/CrO₃) | nih.gov | |

| Olefination | Horner-Wadsworth-Emmons | |

| Takai Olefination | nih.gov | |

| Aldol Reaction | Paterson Aldol, Evans Aldol | nih.gov |

| Halogenation | Hydroxybromination (NBS, H₂O) | researchgate.net |

| C-H Functionalization | Pd-catalysed Alkenylation, Arylation, Acetoxylation | rsc.org |

| Other | Reductive Amination, Meerwein's salt, CAN | nih.gov |

Theoretical and Computational Chemistry Studies

Quantum Mechanical (QM) Calculations of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and bonding.

Density Functional Theory (DFT) for Molecular Geometry and Orbital Analysis

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane. By approximating the electron density, DFT calculations can predict molecular geometries and analyze molecular orbitals with a favorable balance of accuracy and computational cost.

Molecular Geometry: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized, lowest-energy geometry of the molecule. nih.gov These calculations provide key structural parameters, including bond lengths and angles. For the dioxazaborocane ring system, a crucial feature is the intramolecular dative bond between the nitrogen and boron atoms (N→B), which results in a tetracoordinated boron center. Studies on analogous arylboronic azaesters show that the molecule typically adopts a "closed" form due to this interaction. researchgate.net The geometry of the bicyclic moiety is influenced by the substituents on the ring. researchgate.net

| Parameter | Typical Calculated Value (Å) | Description |

|---|---|---|

| B—N Bond Length | 1.66 - 1.77 | The length of the intramolecular dative bond, indicative of its strength. Longer bonds have been reported in similar systems. researchgate.net |

| B—O Bond Length | ~1.45 - 1.47 | The covalent bonds between boron and the oxygen atoms of the dioxazaborocane ring. |

| B—C Bond Length | ~1.61 - 1.62 | The covalent bond between the boron atom and the carbon of the 4-bromophenyl group. |

Orbital Analysis: Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. ripublication.commdpi.com For molecules containing aromatic rings, the HOMO is often associated with the π-electrons of the aryl group, while the LUMO can be distributed across the molecule, indicating sites susceptible to nucleophilic attack. DFT calculations are used to compute the energies of these orbitals and derive various quantum chemical descriptors that quantify the molecule's reactivity. materialsciencejournal.org

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Relates to the escaping tendency of electrons from an equilibrium system. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Global Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic character of a molecule. |

Assessment of Boron Lewis Acidity and N→B Dative Bonding Strength

The Lewis acidity of the boron center is a defining feature of boronic acid derivatives. In this compound, this acidity is internally tempered by the formation of the dative N→B bond. Computational chemistry offers powerful methods to quantify both the intrinsic Lewis acidity of the boron center and the strength of this crucial intramolecular interaction.

Boron Lewis Acidity: The Lewis acidity of boranes can be computationally assessed using methods such as calculated Fluoride Ion Affinity (FIA) or by examining the interaction energy with a probe Lewis base. nih.govchemrxiv.org While the N→B bond satisfies the electron deficiency of the boron atom to a large extent, the boron center retains some Lewis acidic character, which is crucial for its role in catalytic reactions. Computational studies on related systems show that electron-withdrawing groups on the aryl ring can enhance the Lewis acidity of the boron center. nih.govrsc.org

N→B Dative Bonding Strength: The nature and strength of the N→B dative bond can be analyzed in detail using several computational techniques:

Natural Bond Orbital (NBO) Analysis: This method investigates donor-acceptor interactions by analyzing the delocalization of electron density from a filled Lewis-type orbital (the nitrogen lone pair) to an empty non-Lewis orbital (the empty p-orbital of boron). The second-order perturbation energy (E(2)) associated with this interaction provides a quantitative measure of the bond's strength. chemrxiv.orgresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): Developed by Bader, QTAIM analyzes the topology of the electron density (ρ(r)). nih.govorientjchem.org The presence of a bond critical point (BCP) between the nitrogen and boron atoms confirms the existence of a bonding interaction. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide insight into the nature of the bond. For dative bonds, one typically finds a low ρ(r) and a positive ∇²ρ(r), characteristic of a closed-shell interaction. nih.govsemanticscholar.org

| Method | Key Parameter | Interpretation |

|---|---|---|

| NBO | Stabilization Energy E(2) | Higher E(2) value indicates a stronger donor-acceptor (N→B) interaction. |

| QTAIM | Electron Density at BCP (ρ(r)) | Measures the amount of electron density shared between N and B. |

| QTAIM | Laplacian of Electron Density (∇²ρ(r)) | A positive value indicates charge depletion, typical of closed-shell (dative) interactions. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For a compound like this compound, a key transformation of interest is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. researchgate.net

Energy Profiles and Reaction Barriers for Key Transformations

DFT calculations are widely used to model the catalytic cycle of cross-coupling reactions. iciq.orgnih.gov The process involves three main steps: oxidative addition, transmetalation, and reductive elimination. By calculating the Gibbs free energy of all intermediates and transition states (TS), a complete energy profile for the reaction can be constructed. The highest energy barrier along this profile determines the rate-limiting step of the reaction.

Oxidative Addition: The reaction of an aryl halide with a Pd(0) complex.

Transmetalation: The transfer of the aryl group from the boron atom to the palladium center. This step is crucial and often involves the participation of a base. Computational studies help clarify the role of the base and the exact mechanism of boron-to-palladium transfer. nih.govnih.gov

Reductive Elimination: The final step where the two coupled organic fragments are eliminated from the palladium center, forming the C-C bond and regenerating the Pd(0) catalyst.

Finding the geometry of a transition state is a critical step in these calculations, often involving specialized algorithms that search for a first-order saddle point on the potential energy surface. youtube.comresearchgate.net

| Reaction Step | Description | Typical Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Oxidative Addition | Ar-X + Pd(0)Ln → Ar-Pd(II)-X-Ln | 10 - 20 |

| Transmetalation | Ar-Pd(II)-X + Ar'-B(OR)2 → Ar-Pd(II)-Ar' | 15 - 25 (Often rate-limiting) |

| Reductive Elimination | Ar-Pd(II)-Ar' → Ar-Ar' + Pd(0) | 5 - 15 |

| Note: Values are illustrative and highly dependent on the specific substrates, ligands, and solvent. |

Rationalization of Observed Selectivity and Stereocontrol

When reactions can lead to multiple products (e.g., regioisomers or stereoisomers), computational modeling can explain the observed selectivity. By calculating the energy barriers for all possible competing pathways, the kinetically favored product can be identified as the one formed via the lowest-energy transition state. For instance, in reactions involving substrates with multiple reactive sites, DFT calculations can predict which site will preferentially react by comparing the activation energies for each pathway. mdpi.com This predictive power is invaluable for designing new catalysts and reaction conditions to achieve desired synthetic outcomes.

Conformational Energy Landscape Analysis via Molecular Dynamics and Mechanics

The 1,3,6,2-dioxazaborocane core is an eight-membered bicyclic ring system that possesses significant conformational flexibility. Understanding its conformational energy landscape is important as the molecule's shape can influence its reactivity and physical properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are the primary computational tools for exploring conformational space. nih.govnih.gov

Molecular Mechanics (MM): This method uses classical force fields (a set of parameters and potential energy functions) to calculate the energy of a molecule as a function of its geometry. Force fields like MMFF94 (Merck Molecular Force Field) are well-suited for organic molecules and are often used in conformational search algorithms. bath.ac.uknih.govavogadro.cc These algorithms systematically or stochastically alter dihedral angles to generate a wide range of possible conformations, which are then energy-minimized to find stable conformers. researchgate.net

Molecular Dynamics (MD): MD simulations model the movement of atoms over time by solving Newton's equations of motion. mdpi.com By simulating the molecule at a given temperature, it is possible to observe transitions between different conformational states, providing insight into the flexibility of the ring system and the energy barriers between different conformers. nih.govmdpi.com Analysis of the MD trajectory can reveal the most populated (i.e., most stable) conformational families.

For an eight-membered ring like dioxazaborocane, a complex landscape of conformers, such as various boat, chair, and twist forms, is expected. Computational analysis helps to identify the lowest-energy conformers and understand the pathways for interconversion between them. researchgate.net

| Method | Principle | Common Application | Example Force Fields/Software |

|---|---|---|---|

| Molecular Mechanics (MM) | Classical mechanics; energy calculated from bond stretching, angle bending, torsions, etc. | Conformational searching, geometry optimization of large systems. | MMFF94, UFF, AMBER |

| Molecular Dynamics (MD) | Simulates atomic motion over time based on classical mechanics. | Exploring conformational space, studying dynamic processes and flexibility. | GROMACS, AMBER |

Predictive Modeling for Novel Reactivity and Catalyst Design

Theoretical and computational chemistry have become indispensable tools for predicting the behavior of complex molecules and for guiding the design of new catalysts and reagents. In the context of this compound, a representative N-methyliminodiacetic acid (MIDA) boronate, predictive modeling focuses on understanding its reactivity, stability, and interaction with catalytic systems. These computational approaches, primarily centered around Density Functional Theory (DFT) and increasingly incorporating machine learning (ML), enable the rational design of novel synthetic methodologies and catalysts with enhanced performance.

Density Functional Theory (DFT) in Reactivity Analysis

DFT calculations are a cornerstone for elucidating the electronic structure and reaction mechanisms of MIDA boronates. These studies provide quantitative insights that guide the prediction of reactivity in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Researchers have employed DFT to model the hydrolysis of MIDA boronates, a critical step for the in situ release of the corresponding boronic acid required for catalysis. nih.gov These calculations can map out entire reaction profiles for hydrolysis under different pH conditions, identifying the transition states and intermediates involved. nih.gov This understanding allows for the rational tuning of reaction rates by modifying the MIDA ligand backbone, effectively designing a system for the controlled release of the active boronic acid. nih.gov

Furthermore, DFT studies have been instrumental in clarifying the electronic effects of the MIDA boronate group on adjacent parts of the molecule. For example, calculations of radical stabilization energies and spin density maps have demonstrated that coordinatively saturated MIDA boronates can stabilize secondary alkyl α-radicals through σB-N hyperconjugation. nih.gov This insight establishes the MIDA ligand not just as a protecting group but as a functional handle for tuning reactivity at specific carbon centers. nih.gov Computational models have also been used to compare the reactivity of boronic acids versus their ester derivatives like MIDA boronates, confirming that factors like nucleophilicity and the electronic properties of the oxygen atoms in the ester are critical for efficient transmetalation to a palladium catalyst. researchgate.netnih.gov

The table below summarizes key parameters and findings from representative DFT studies on MIDA boronates and related compounds, illustrating the predictive power of these computational methods.

| Computational Method | System Studied | Key Parameter Investigated | Predictive Finding |

| M06-2X/6-31G* (PCM) | MIDA boronate hydrolysis | Reaction profiles and activation energies | Identified distinct mechanisms for base-mediated and neutral hydrolysis, enabling rational tuning of deprotection rates. nih.gov |

| DFT | MIDA and TIDA boronates | Radical Stabilization Energies (RSEs) | Showed that saturated MIDA boronates stabilize α-radicals via σB-N hyperconjugation, influencing site-selective reactions. nih.gov |

| DFT | Aryl boronic acids vs. pinacol (B44631) esters | Nucleophilicity and reaction energetics | Predicted that boronic acids are generally more reactive than boronic esters in Suzuki-Miyaura coupling due to electronic differences. researchgate.net |

| DFT | Pd-catalyzed cross-coupling intermediates | Geometric and electronic structures (e.g., Pd-O bond lengths) | Elucidated the structure of pre-transmetalation intermediates, highlighting the role of boronic ester oxygen atoms in the catalytic cycle. nih.gov |

Machine Learning for Catalyst Discovery and Optimization

While DFT provides deep mechanistic insights, its computational cost can limit the screening of large and complex chemical spaces. Machine learning (ML) has emerged as a complementary strategy to accelerate catalyst design and the discovery of novel reactivity. aiche.orgumn.edu By training algorithms on existing experimental or computational data, ML models can rapidly predict the performance of new catalysts or reaction conditions, bypassing exhaustive trial-and-error experimentation. aiche.orgrsc.org

In the context of reactions where MIDA boronates are used, such as cross-coupling, ML models can predict reaction outcomes like yield based on a variety of input features. These features can include properties of the substrate (like this compound), the palladium catalyst, ligands, solvents, and temperature. researchgate.net A typical workflow for ML-driven catalyst design involves several key steps, as outlined in the table below.

| Step | Description | Example Application |

| 1. Data Collection | Compile a dataset of reactions with known outcomes (e.g., yields, selectivity) from literature or high-throughput experiments. | A database of Suzuki-Miyaura reactions using various aryl halides, boronic esters, catalysts, and ligands. |

| 2. Feature Engineering | Represent molecules and reaction conditions as numerical descriptors (features) that the ML model can interpret. These can be physical properties or computationally derived electronic parameters. | Descriptors for the boronic ester could include its molecular weight, steric parameters, or DFT-calculated atomic charges. |

| 3. Model Training | Select an ML algorithm (e.g., random forest, neural network) and train it on the dataset to learn the relationship between the input features and the reaction outcome. rsc.orgu-tokyo.ac.jp | The model learns how different phosphine (B1218219) ligands and bases affect the yield when coupling a specific MIDA boronate. |

| 4. Model Validation | Test the trained model's predictive accuracy on a separate set of "unseen" data that was not used during training. | Predicting the yields for a set of reactions that the model has not encountered before and comparing them to experimental results. rsc.org |

| 5. Predictive Screening | Use the validated model to predict the outcomes for a vast number of hypothetical new catalysts or reaction conditions to identify the most promising candidates for experimental synthesis and testing. umn.edu | Screening a virtual library of thousands of potential ligands to find the optimal one for a challenging cross-coupling reaction involving a MIDA boronate. |

This data-driven approach allows researchers to navigate vast parameter spaces efficiently, identifying non-obvious relationships between catalyst structure and performance. umn.edu For boron-containing reagents, this could lead to the design of novel phosphine ligands or palladium pre-catalysts specifically tailored to activate MIDA boronates under milder conditions or with greater functional group tolerance, thereby expanding their synthetic utility.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Routes

A major thrust in modern chemistry is the development of environmentally benign synthetic methods, and the production of dioxazaborocanes is no exception. Future research will prioritize the creation of sustainable routes that minimize waste, reduce energy consumption, and utilize non-toxic materials.

Current research has already demonstrated facile and environmentally friendly methods for forming boronic acid esters through mechanochemistry, where simple grinding of a boronic acid and a diol without a solvent can produce the desired ester in excellent yield. This solvent-free approach represents a significant step towards greener synthesis. Furthermore, the use of ethanol, a renewable and low-toxicity solvent, has been highlighted in the multicomponent production of other boron-containing heterocycles. Boronic acids themselves are often considered "green" compounds due to their low toxicity and their ultimate degradation to boric acid, a naturally occurring and eco-friendly substance.

Specifically for diethanolamine-based boronic esters like dioxazaborocanes, simple and scalable synthesis processes using environmentally sustainable solvents have been developed. Future work will likely build on these principles, exploring pathways that telescope reactions from boronic acid or ester solutions via esterification/transesterification with N-methyldiethanolamine, thereby streamlining the process and reducing the need for intermediate purification steps. The inherent stability of the dioxazaborocane structure also contributes to greener protocols by simplifying isolation and purification, often allowing for crystallization without the need for extensive chromatography.

Expansion of Catalytic Applications to New Substrate Classes

While dioxazaborocanes have been historically used for isolation and protection of boronic acids, their direct application in chemical transformations is a rapidly growing area. Their stability and unique reactivity make them promising alternatives to other organoboron reagents in a variety of catalytic reactions.

Researchers have successfully employed dioxazaborocanes (often referred to as DABO boronates) in palladium-catalyzed cross-coupling reactions, for instance, with α-phosphate enamides to generate functionalized enamides in high yields. Another notable application is their use as air-stable allyl transfer reagents for the selective 1,4-conjugate allylation of α,β-unsaturated aldehydes, a transformation that favors the desired conjugate addition over 1,2-addition.

The future in this domain lies in expanding the scope of these applications to new and more challenging substrate classes. Given the versatility of boronic acids in cornerstone reactions like the Suzuki-Miyaura, Chan-Lam, and Sonogashira couplings, researchers will likely explore the efficacy of 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane and its analogues in these and other transformations. The goal will be to leverage the compound's stability and handling advantages to perform couplings with previously incompatible or low-yielding substrates, such as complex heterocyclic systems or sterically hindered partners. The development of novel catalytic systems tailored specifically for dioxazaborocane reactivity is another promising avenue.

Integration into Continuous Flow and Automated Synthesis Platforms

The demand for rapid synthesis, screening, and optimization of molecules in pharmaceutical and materials science has driven the adoption of high-throughput technologies. Continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, scalability, and efficiency. The stability of dioxazaborocanes makes them particularly well-suited for integration into these systems.

Recent advancements have demonstrated the successful use of automated, iterative lithiation-borylation reactions with boronic esters to construct complex natural products in an "assembly-line" fashion. Similarly, the efficient synthesis of cyclopropyl (B3062369) boronic ester libraries has been achieved using fully automated tube-in-tube flow reactors, which allow for the safe handling of hazardous reagents and repeated, reliable reactions.

Future research will focus on adapting these technologies for the synthesis and application of this compound. An automated platform could enable the rapid generation of a library of dioxazaborocane derivatives for screening in drug discovery or materials science. Furthermore, integrating the use of this compound as a building block into a multi-step continuous flow process could streamline the synthesis of complex target molecules, such as active pharmaceutical ingredients, by telescoping multiple reaction steps without manual intervention.

Design of Next-Generation Dioxazaborocane Derivatives with Enhanced Reactivity or Selectivity

The core dioxazaborocane scaffold is ripe for modification to tune its chemical and physical properties. By altering the substituents on the phenyl ring or the N-methyl group, next-generation derivatives can be designed with enhanced reactivity, improved selectivity, or entirely new functionalities.

For example, research into vitrimers—a class of recyclable polymers—has shown that incorporating a dioxazaborocane structure, as opposed to a more common dioxaborolane, results in materials with faster relaxation dynamics, enhanced processability, and improved mechanical properties. This highlights how modifying the boron environment can profoundly impact material characteristics. Another innovative direction is the development of photoresponsive dioxazaborocanes, which can be used to control the release of boronic acids with light, enabling applications in materials science and drug delivery.

The design of future derivatives will be guided by a deeper understanding of structure-activity relationships. This could involve synthesizing analogues of this compound with different electronic and steric properties on the aryl ring to modulate its performance in cross-coupling reactions. Computational studies have already shown that steric bulk around the boron atom can significantly influence reaction pathways in boronic esters, providing a clear rationale for designing derivatives with optimized geometries for specific transformations. This rational design approach is central to developing next-generation molecules for medicinal and materials applications.

Synergistic Methodologies Combining Experimental and Computational Chemistry

The synergy between experimental synthesis and computational modeling is a powerful tool for accelerating research and development. In the context of dioxazaborocanes, this combination is crucial for understanding reaction mechanisms, predicting properties, and guiding the design of new derivatives with desired functions.

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to study organoboron compounds. Researchers have combined DFT calculations with experimental measurements to elucidate the mechanisms of bond exchange in boronic ester-containing vitrimers, providing insights that can improve material performance. Similar synergistic studies have been used to systematically investigate and assign the vibrational characteristics of various boronic acid derivatives, leading to more accurate characterization tools. For more complex systems, computational approaches have been employed to reconcile experimental and theoretical data on the core-electron excitation energies of boronic acid derivatives, highlighting the importance of advanced theoretical models.

Looking ahead, this integrated approach will be indispensable. Computational chemistry can be used to: